N-[1-(2-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
N-[1-(2-Methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring a piperidine core substituted with a 2-methoxybenzoyl group at the 1-position and a methyl group on the nitrogen. The pyridine moiety at the 2-amine position carries a trifluoromethyl group at the 3-position. This structure combines key pharmacophoric elements: the piperidine ring enhances bioavailability, the trifluoromethyl group improves metabolic stability and lipophilicity, and the 2-methoxybenzoyl group may influence target binding .
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-25(18-16(20(21,22)23)9-5-11-24-18)14-7-6-12-26(13-14)19(27)15-8-3-4-10-17(15)28-2/h3-5,8-11,14H,6-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKMENVVYQIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CC=CC=C2OC)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs from the evidence:
Key Structural and Functional Differences:
Piperidine vs. Piperazine Backbone: The target compound and BB56680 utilize a piperidine ring, whereas UDO () employs a piperazine core.
Substituent Effects :
- The 2-methoxybenzoyl group in the target compound may confer enhanced aromatic stacking interactions compared to UDO’s 4-chlorophenyl group, which is more electron-withdrawing .
- BB56680’s sulfonyl-pyrazole substituent introduces steric bulk and polarizability, likely altering solubility and target selectivity relative to the target’s benzoyl group .
Trifluoromethyl Positioning :
- The target’s 3-CF₃-pyridine moiety aligns with UDO’s 3-CF₃-pyridine, both critical for hydrophobic interactions in enzyme inhibition. In contrast, N-(Piperidin-1-yl)-2-CF₃-pyridin-3-amine () places the CF₃ group at the 2-position, which may reduce steric hindrance but limit binding affinity .
Biological Activity: UDO and UDD () demonstrate anti-Trypanosoma cruzi activity comparable to posaconazole, a known CYP51 inhibitor. CP 122721 (), with a methoxy-trifluoromethoxy benzyl group, highlights how electron-rich substituents can modulate blood-brain barrier penetration, a consideration for CNS-targeted drugs .
Research Findings and Implications
- Enzyme Inhibition : Pyridine derivatives with trifluoromethyl groups (e.g., UDO, UDD) are established CYP51 inhibitors. The target compound’s 3-CF₃-pyridine and benzoyl-piperidine structure may optimize interactions with the enzyme’s active site, though its efficacy relative to posaconazole remains speculative .
- Metabolic Stability: The trifluoromethyl group and methoxybenzoyl moiety likely enhance metabolic stability compared to non-fluorinated analogs, as seen in related compounds ().
- Synthetic Accessibility : BB56680’s sulfonyl-pyrazole group requires multi-step synthesis, whereas the target’s benzoyl-piperidine motif may simplify preparation using reductive amination or acyl chloride coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
